4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Description
4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a useful research compound. Its molecular formula is C19H24N8O and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.20730742 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been found to have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines-based fluorophores have tunable photophysical properties, in which electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to be involved in purine biochemical reactions .
Pharmacokinetics
Pyrazolo[1,5-a]pyrimidines-based fluorophores are known for their simpler and greener synthetic methodology and tunable photophysical properties .
Result of Action
Similar compounds have been found to have significant inhibitory activity against certain cell lines .
Action Environment
It is known that the properties and stability of similar compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine are largely due to its pyrazolo[1,5-a]pyrimidine core. Pyrazolo[1,5-a]pyrimidines are purine analogs and therefore have valuable properties as antimetabolites in purine biochemical activity
Cellular Effects
In cellular contexts, this compound has been shown to exhibit cytotoxic activities against certain cell lines . It has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively
Molecular Mechanism
Some studies suggest that it may act as an inhibitor of CDK2, a cyclin-dependent kinase that plays a key role in cell cycle regulation
Temporal Effects in Laboratory Settings
Some studies have reported that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit good photobleaching performance when continuously excited at 365 nm with a xenon lamp .
Metabolic Pathways
Given that pyrazolo[1,5-a]pyrimidines are purine analogs, it is possible that this compound may interact with enzymes or cofactors involved in purine metabolism .
Properties
IUPAC Name |
4-[2-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-15-22-17(14-18(23-15)25-10-12-28-13-11-25)24-6-8-26(9-7-24)19-16-2-3-21-27(16)5-4-20-19/h2-5,14H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQGEQQSUIMHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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